
3-Ethyl-2-methylhexa-1,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-methylhexa-1,5-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. The structure of this compound features a six-carbon chain with an ethyl group attached to the third carbon and a methyl group attached to the second carbon. The double bonds are located at the first and fifth positions of the carbon chain, making it a conjugated diene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methylhexa-1,5-diene can be achieved through various methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting with an alcohol such as 3-ethyl-2-methylhexanol, dehydration can be carried out using a strong acid like sulfuric acid to yield the desired diene . Another method involves the dehydrohalogenation of 3-ethyl-2-methylhexyl halide using a strong base like potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-methylhexa-1,5-diene undergoes various chemical reactions, including:
Substitution: Electrophilic addition reactions, such as halogenation with bromine or chlorine, can occur at the double bonds, forming dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Dihalides
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-methylhexa-1,5-diene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-methylhexa-1,5-diene involves its interaction with various molecular targets and pathways. As a conjugated diene, it can participate in Diels-Alder reactions, forming cyclohexene derivatives . The compound’s double bonds allow it to undergo electrophilic addition reactions, where electrophiles attack the electron-rich regions of the molecule . These reactions are often facilitated by the presence of electron-donating or electron-withdrawing groups on the diene .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,5-hexadiene: Similar structure but lacks the ethyl group at the third carbon.
1,3-Butadiene: A simpler conjugated diene with only four carbon atoms.
Isoprene (2-Methyl-1,3-butadiene): Another conjugated diene with a methyl group at the second carbon.
Uniqueness
3-Ethyl-2-methylhexa-1,5-diene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of both ethyl and methyl groups provides steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions compared to simpler dienes .
Eigenschaften
CAS-Nummer |
73398-15-9 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
3-ethyl-2-methylhexa-1,5-diene |
InChI |
InChI=1S/C9H16/c1-5-7-9(6-2)8(3)4/h5,9H,1,3,6-7H2,2,4H3 |
InChI-Schlüssel |
MROJOHIMEYEXNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC=C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


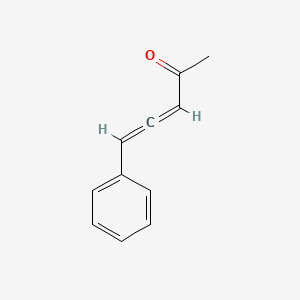
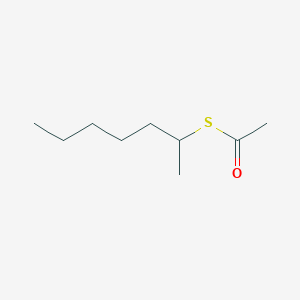
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
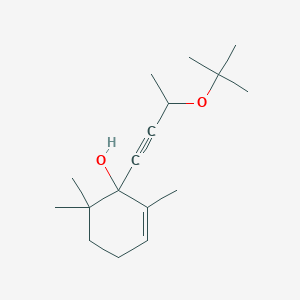
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)
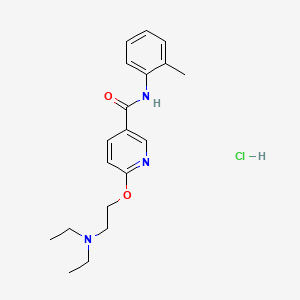

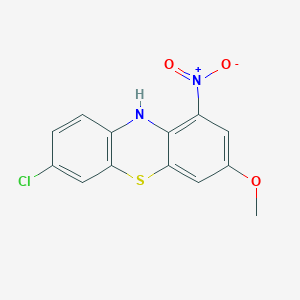

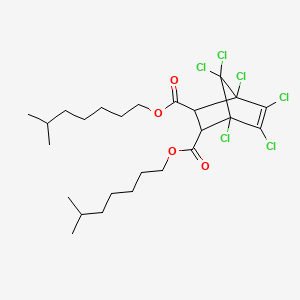

![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
